Home > Products > Screening Compounds P99947 > Octakis(6-amino-6-deoxy)-|A-cyclodextrin
Octakis(6-amino-6-deoxy)-|A-cyclodextrin -

Octakis(6-amino-6-deoxy)-|A-cyclodextrin

Catalog Number: EVT-13806548
CAS Number:
Molecular Formula: C48H88N8O32
Molecular Weight: 1289.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by α-1,4-glycosidic bonds. This compound features eight amino groups at the 6-position of each glucose unit, enhancing its solubility and reactivity compared to its parent cyclodextrins. Cyclodextrins are known for their unique truncated cone shape, which creates a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to form inclusion complexes with various lipophilic molecules.

Source: Cyclodextrins are produced through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. Octakis(6-amino-6-deoxy)-gamma-cyclodextrin can be synthesized from commercially available gamma-cyclodextrin through a series of chemical modifications.

Classification: This compound falls under the category of functionalized cyclodextrins, which are widely studied for their applications in drug delivery, molecular recognition, and as excipients in pharmaceuticals.

Synthesis Analysis

The synthesis of octakis(6-amino-6-deoxy)-gamma-cyclodextrin typically involves several steps:

  1. Tosylation: The hydroxyl groups on gamma-cyclodextrin are selectively converted to tosylate groups using p-toluenesulfonyl chloride. This step protects the hydroxyl groups and prepares the molecule for further substitution.
  2. Azide Substitution: The tosylated gamma-cyclodextrin is treated with sodium azide to introduce azide groups at the 6-position.
  3. Reduction: The azide groups are then reduced to amino groups using triphenylphosphine, resulting in mono-6-amino-6-deoxy-gamma-cyclodextrin.
  4. Hydrochloride Formation: Finally, treatment with hydrochloric acid yields octakis(6-amino-6-deoxy)-gamma-cyclodextrin in its hydrochloride form, enhancing solubility in aqueous solutions .
Molecular Structure Analysis

The molecular formula for octakis(6-amino-6-deoxy)-gamma-cyclodextrin is C48H80N8O32C_{48}H_{80}N_8O_{32}, with a molecular weight of approximately 1,480 g/mol. The structure consists of eight glucose units arranged in a cyclic manner, with each unit modified at the 6-position by an amino group. This modification not only increases the hydrophilicity of the compound but also enhances its potential for forming complexes with various guest molecules .

Chemical Reactions Analysis

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin can participate in various chemical reactions due to its functional amino groups:

  1. Complexation Reactions: The amino groups enable the formation of inclusion complexes with hydrophobic drugs and bioactive compounds, improving their solubility and stability.
  2. Cross-Linking Reactions: The amino groups can react with aldehydes or other electrophiles to form cross-linked networks, which are useful in creating hydrogels for drug delivery applications .
  3. Modification Reactions: Further functionalization can occur through reactions such as acylation or alkylation at the amino groups, allowing for tailored properties depending on specific application needs .
Mechanism of Action

The mechanism of action for octakis(6-amino-6-deoxy)-gamma-cyclodextrin primarily revolves around its ability to encapsulate lipophilic compounds within its hydrophobic cavity. This encapsulation enhances the solubility and bioavailability of poorly soluble drugs. The formation of inclusion complexes occurs via non-covalent interactions such as hydrogen bonding and van der Waals forces between the guest molecule and the cyclodextrin cavity .

Additionally, the amino groups may interact with biological membranes or target sites, potentially enhancing cellular uptake and therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of multiple amino groups.
  • Melting Point: Specific melting points can vary based on purity and form but generally fall within typical ranges for cyclodextrins.

Chemical Properties

Relevant data indicates that octakis(6-amino-6-deoxy)-gamma-cyclodextrin exhibits enhanced solubility compared to non-modified cyclodextrins due to its functionalization .

Applications

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin has numerous scientific applications:

  1. Drug Delivery Systems: Utilized as a carrier for poorly soluble drugs, improving their pharmacokinetic profiles.
  2. Molecular Recognition: Employed in sensor technologies due to its ability to selectively bind specific analytes.
  3. Biotechnology Applications: Used in enzyme stabilization and as a component in biocatalytic processes.
  4. Food Industry: Acts as a stabilizer or encapsulating agent for flavor compounds or nutrients .
Synthesis and Functionalization Methodologies

Regioselective Substitution Strategies for Amino Group Introduction

Regioselective modification of γ-cyclodextrin (γ-CD) at the C-6 position leverages the nucleophilicity and steric accessibility of primary hydroxyl groups over secondary hydroxyls (C-2 and C-3). The synthesis of octakis(6-amino-6-deoxy)-γ-cyclodextrin begins with protecting-group strategies to ensure single-site amination. Tosylation using p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine selectively targets primary hydroxyls, forming 6^A-O-tosyl-γ-cyclodextrin as a key intermediate [6] [8]. This regioselectivity arises from pyridine's inclusion within the γ-CD cavity, which exposes the primary rim while shielding secondary hydroxyls [8]. Alternative bulky sulfonylating agents (e.g., 2-naphthalenesulfonyl or 2,4,6-triisopropylbenzenesulfonyl chloride) further minimize polysubstitution—critical for γ-CD due to its larger cavity (diameter: 7–8 Å) and heightened reactivity [6] [10]. Subsequent azide displacement with NaN₃ in DMF at 80°C yields the 6-azido-6-deoxy derivative, reduced to the target amine via catalytic hydrogenation or triphenylphosphine hydrolysis [3] [8].

Table 1: Efficiency of Protecting Groups for Regioselective C-6 Modification

Sulfonylating AgentSolventReaction TimeMonosubstitution Yield
p-Toluenesulfonyl chloridePyridine1–3 h24–30%
2-Naphthalenesulfonyl chloridePyridine2 h~30%
2,4,6-Triisopropylbenzenesulfonyl chloridePyridine1.5 h69%

Comparative Analysis of Tosyl-Based vs. Direct Amination Pathways

The conventional tosyl-azide pathway remains dominant but faces limitations in yield and scalability. Tosyl-based synthesis involves three steps: (i) tosylation, (ii) azidation, and (iii) reduction, with cumulative yields of 15–25% for γ-CD due to purification losses and 3,6-anhydro byproduct formation under basic conditions [6] [8]. In contrast, direct amination employs nucleophilic displacement of 6^A-halo-γ-CD intermediates (e.g., iodo or bromo derivatives) with ammonia or alkylamines. For instance, octakis(6-iodo-6-deoxy)-γ-cyclodextrin (synthesized regioselectively in 92% yield using XtalFluor-E and tetraethylammonium iodide) undergoes SN₂ amination in liquid ammonia [10]. While direct methods reduce steps, harsh conditions risk epimerization or decomposition. Economic analyses show tosylation costs derive from low-yield crystallizations (~30% recovery), whereas direct amination incurs expenses from halogenation reagents [4] [8].

Table 2: Comparison of Amination Pathways for γ-CD

ParameterTosyl-Azide PathwayDirect Amination Pathway
Steps3 (Tsylation → Azidation → Reduction)2 (Halogenation → Ammonolysis)
Key Intermediate6^A-O-Tosyl-γ-CD6^A-Iodo-γ-CD
Overall Yield (γ-CD)15–25%50–60%
Byproducts3,6-Anhydro-CD, Di/tri-tosylatesDehydrohalogenation products
Scalability ChallengeLow-yield crystallizationsHigh-pressure ammonia handling

Optimization of Reaction Conditions for High-Yield Production

Optimization focuses on stoichiometry, solvent systems, and advanced reactors. Stoichiometric control is critical: A 1.05:1 molar ratio of TsCl-to-γ-CD in pyridine maximizes monosubstitution while minimizing polysubstitution [8]. Solvent engineering replaces pyridine with 4-methylpyridine to enhance regioselectivity and reduce hydrolysis [8]. Continuous flow systems revolutionize production: A semi-continuous process couples monotosylation (in pyridine), solvent exchange, and azide reduction, reducing reaction time from weeks to hours and improving yield to >75% for 6-monoamino-β-CD analogues [8]. Parameters like temperature (25°C for tosylation vs. 80°C for azidation), mixing efficiency, and reagent addition rates are tightly controlled. For direct amination, anhydrous DMF with excess ethylenediamine at 60°C achieves >90% displacement of iodo groups without epimerization [10]. Design of Experiments (DoE) approaches, such as Box-Behnken designs, optimize variables (e.g., temperature, screw speed in extrusion-assisted complexation) [9].

Post-Synthetic Modifications: Hydrochloride Salt Formation and Purification Protocols

Crude amino-γ-CD is converted to its stable octahydrochloride salt via titration with HCl (pH 3–4), followed by precipitation in acetone [1]. Purification involves sequential steps:

  • Ion-exchange chromatography removes residual hydrazine (<0.5%) and metal ions [1].
  • Recrystallization from water/methanol yields needle-like crystals (purity >95%), exploiting the salt’s high solubility in water (>50 g/100 mL) versus low methanol solubility (<1 g/100 mL) [1] [5].
  • TLC and CE monitoring ensures compliance with pharmacopeial standards (EP 2.2.27/2.2.47), with limits for residual γ-CD (<1%) and hydrazine [1].

Final products are lyophilized and stored in anhydrous environments (loss on drying: <10%). Purity is validated via ¹H-NMR (D₂O): Characteristic shifts at δ 3.0–3.5 ppm (C-6 methylene) and δ 5.1–6.0 ppm (anomeric protons) confirm structure [5].

Table 3: Specifications for Octakis(6-amino-6-deoxy)-γ-cyclodextrin Hydrochloride

ParameterTest MethodSpecification
AppearanceVisualWhite to slight yellow powder
Purity (dry basis)Calculated>95%
HydrazineCE (EP 2.2.47)<0.5%
Residual γ-CDTLC (EP 2.2.27)<1%
Loss on dryingEP 2.2.32<10%
Solubility (H₂O, 25°C)Gravimetric>50 g/100 mL

Properties

Product Name

Octakis(6-amino-6-deoxy)-|A-cyclodextrin

IUPAC Name

(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

Molecular Formula

C48H88N8O32

Molecular Weight

1289.2 g/mol

InChI

InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1

InChI Key

HGJBCHWVBHLZPM-UHPWMYLTSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.